molecular formula C7H2Cl2F2O B1318728 4-Chloro-2,6-difluorobenzoyl chloride CAS No. 272104-45-7

4-Chloro-2,6-difluorobenzoyl chloride

Cat. No.: B1318728
CAS No.: 272104-45-7
M. Wt: 210.99 g/mol
InChI Key: KHZDUKKKWXLPFY-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2F2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Mechanism of Action

Target of Action

These reactions are commonly used in organic synthesis .

Mode of Action

4-Chloro-2,6-difluorobenzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in acylation reactions. It can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively . The chlorine atom is displaced in these reactions, which results in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Biochemical Pathways

The compound can be used as an intermediate in the synthesis of various organic compounds . The products of these reactions may have biological activity and could potentially interact with various biochemical pathways.

Pharmacokinetics

As a small, lipophilic molecule, it might be expected to have good absorption and distribution characteristics. Its reactivity could influence its metabolic stability and excretion .

Result of Action

As a reactive compound, it could potentially react with various biological molecules, altering their structure and function. The specific effects would depend on the nature of these reactions and the identity of the reaction partners .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and can react with water, forming 4-Chloro-2,6-difluorobenzoic acid . Therefore, it should be stored and handled under dry conditions . Temperature can also affect its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-difluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride. One common method includes the reaction of 2,6-difluorobenzoyl chloride with thionyl chloride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-difluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used in the synthesis of the compound.

    Nucleophiles: Such as amines or alcohols, used in substitution reactions.

    Water: For hydrolysis reactions.

Major Products Formed

Scientific Research Applications

4-Chloro-2,6-difluorobenzoyl chloride is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,6-difluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

4-chloro-2,6-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F2O/c8-3-1-4(10)6(7(9)12)5(11)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZDUKKKWXLPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590644
Record name 4-Chloro-2,6-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272104-45-7
Record name 4-Chloro-2,6-difluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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